2-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

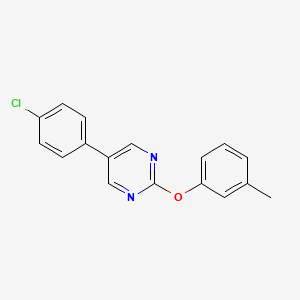

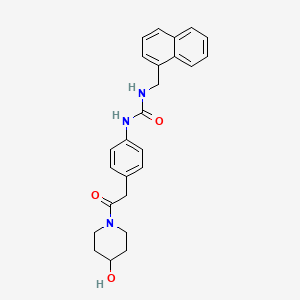

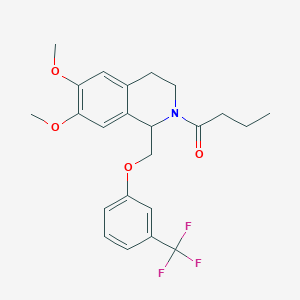

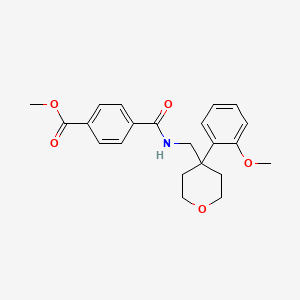

2-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and has been synthesized using various methods.

Scientific Research Applications

Structural and Functional Analysis

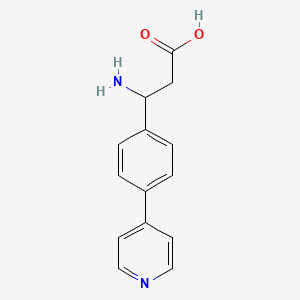

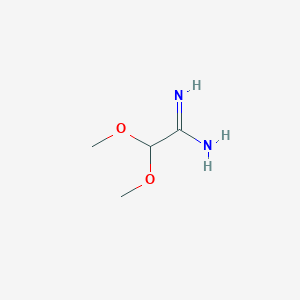

Compounds with structures related to 2-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide have been extensively studied for their potential in pharmaceutical applications due to their interesting chemical properties and biological activities.

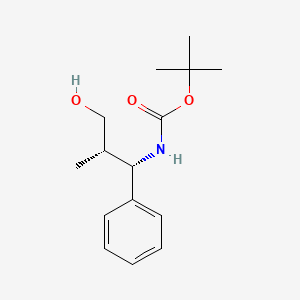

Synthesis and Structural Characterization : Studies such as those by Abbasi et al. (2011) focused on the synthesis and crystallographic analysis of similar compounds, demonstrating the significance of specific structural features for their biological activities. The crystallographic study reveals interactions crucial for the stability of these structures, highlighting their potential in designing pharmaceutical agents (Abbasi, Zamanian, Tarighi, & Badiei, 2011).

Anticancer Potential : Research into tetrahydroisoquinoline derivatives, as reported by Redda, Gangapuram, & Ardley (2010), showcases the anticancer potential of these compounds. The structural moiety is a common feature in biologically active molecules, indicating the importance of such structures in developing new anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

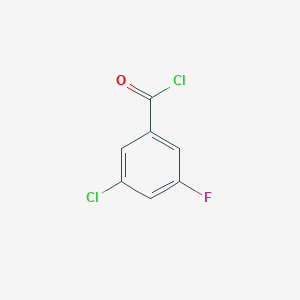

Antimicrobial and Antitubercular Activities : The synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, as explored by Marvadi et al. (2020), highlights the antimycobacterial activity against M. tuberculosis, showing promise for the treatment of tuberculosis. This underscores the potential of structurally similar compounds in antimicrobial and antitubercular therapies (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Cross-Coupling Reactions for Pharmaceutical Synthesis : The work by Tan, Ran, & You (2018) on iridium-catalyzed oxidative cross-coupling reactions provides a pathway to synthesize (2-thienyl)benzamide skeletons. These methodologies contribute to the synthesis of compounds with potential pharmaceutical applications, particularly in creating structures conducive to drug development (Tan, Ran, & You, 2018).

Mechanism of Action

Target of Action

The primary target of this compound is UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its function . This could disrupt the synthesis of peptidoglycan, thereby affecting the integrity of the bacterial cell wall .

Biochemical Pathways

The compound likely affects the peptidoglycan biosynthesis pathway . By inhibiting the function of UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase, it may prevent the formation of peptidoglycan, leading to a weakened cell wall and potentially cell lysis .

Result of Action

The inhibition of peptidoglycan synthesis can lead to a weakened bacterial cell wall, potentially causing cell lysis and death . This makes the compound a potential candidate for antibacterial therapy .

properties

IUPAC Name |

2-chloro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3S2/c21-17-7-2-1-6-16(17)20(24)22-15-10-9-14-5-3-11-23(18(14)13-15)28(25,26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHVBXXPOXPXNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2778665.png)

![N-ethyl-2-imino-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2778675.png)

![N-(sec-butyl)-3-(2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2778676.png)

![N-(furan-2-ylmethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2778677.png)